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molecular formula C16H13NO2 B043948 3-(4-Anisoyl)-indole CAS No. 22051-15-6

3-(4-Anisoyl)-indole

Cat. No. B043948
M. Wt: 251.28 g/mol
InChI Key: KLNHIIYKFBCQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04708961

Procedure details

30 ml of ether solution containing 4.0 g of indole were added to 10 ml of ether solution containing 5.0 g of methylmagnesium iodide. And then 30 ml of ether solution containing 5.7 g of anisoyl chloride were added dropwise to the solution. The reaction mixture was allowed to stand for several hours and further refluxed for 3 hours. After cooling, the reaction mixture was washed with aqueous solution of sodium hydrogencarbonate. The obtained organic layer was evaporated to dryness under reduced pressure. After purification by chromatography on silica gel and recrystallization from ethanol, 3-(p-methoxybenzoyl)indole (compound 1) was obtained in the form of white crystals. (Yield: 42%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C[Mg]I.[C:13](Cl)(=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>CCOCC>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:13]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)=[O:22])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[Mg]I
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise to the solution
WAIT
Type
WAIT
Details
to stand for several hours
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed with aqueous solution of sodium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
The obtained organic layer was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by chromatography
CUSTOM
Type
CUSTOM
Details
on silica gel and recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CNC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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